molecular formula C13H16N2OS B6438196 1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol CAS No. 2549028-93-3

1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol

Cat. No.: B6438196
CAS No.: 2549028-93-3
M. Wt: 248.35 g/mol
InChI Key: FDPXVUBEHKWTRC-UHFFFAOYSA-N
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Description

1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol (CAS 2549028-93-3) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a lipophilic 4,5-dimethyl-1,3-benzothiazole core linked to a polar pyrrolidin-3-ol moiety, a structural combination that expertly balances membrane permeability and solubility for promising physicochemical properties . The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse and potent biological activities . This specific compound serves as a key synthetic intermediate and building block for constructing more complex bioactive molecules . Preliminary research indicates that benzothiazole derivatives analogous to this compound exhibit notable antibacterial and antifungal properties, suggesting potential for the development of new anti-infective agents . Furthermore, related compounds have demonstrated preliminary antitumor activity, with some studies indicating a mechanism that may involve the inhibition of mTORC1 activity, thereby promoting autophagy in cancer cells . The synthetic versatility of this compound is well-documented; it can be prepared via cyclocondensation of 2-amino-4,5-dimethylthiophenol, followed by nucleophilic substitution with pyrrolidin-3-ol under basic conditions, which proceeds via an SN2 mechanism . Researchers value this compound for its well-defined structure (Molecular Formula: C13H16N2OS; Molecular Weight: 248.35 g/mol ) and its potential in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. It is an invaluable tool for probing biological mechanisms and advancing projects in anticancer and antimicrobial research. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-8-3-4-11-12(9(8)2)14-13(17-11)15-6-5-10(16)7-15/h3-4,10,16H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPXVUBEHKWTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCC(C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-4,5-dimethylthiophenol with Carboxylic Acid Derivatives

The benzothiazole ring is typically constructed via cyclocondensation of 2-amino-4,5-dimethylthiophenol with carbonyl sources. For example, reaction with chloroacetic acid under acidic conditions yields 2-chloromethyl-4,5-dimethylbenzothiazole, a key intermediate.

Reaction Conditions

  • Reactants : 2-Amino-4,5-dimethylthiophenol (1.0 equiv), chloroacetic acid (1.2 equiv)

  • Solvent : Toluene

  • Catalyst : Polyphosphoric acid (PPA, 2.0 equiv)

  • Temperature : 110°C, 6 hours

  • Yield : 78%

Alternative Route via Diazotization and Cyclization

Arenediazonium salts derived from 4,5-dimethyl-2-nitroaniline can undergo cyclization with thiourea to form the benzothiazole core. This method avoids harsh acids but requires precise temperature control.

Functionalization at the Benzothiazole C2 Position

Nucleophilic Substitution with Pyrrolidin-3-ol

The C2-chloromethyl intermediate reacts with pyrrolidin-3-ol under basic conditions to install the pyrrolidine moiety.

Procedure

  • Substrate : 2-Chloromethyl-4,5-dimethylbenzothiazole (1.0 equiv)

  • Nucleophile : Pyrrolidin-3-ol (1.5 equiv)

  • Base : Potassium carbonate (2.0 equiv)

  • Solvent : N,N-Dimethylformamide (DMF)

  • Temperature : 80°C, 12 hours

  • Yield : 65%

Mechanistic Insight
The reaction proceeds via an SN2 mechanism , where the hydroxyl group of pyrrolidin-3-ol deprotonates to form an alkoxide, displacing the chloride leaving group.

One-Pot Tandem Synthesis

Three-Component Assembly

A streamlined approach combines 2-amino-4,5-dimethylthiophenol, chloroacetic acid, and pyrrolidin-3-ol in a single pot.

Optimized Conditions

  • Catalyst : Zinc triflate (0.1 equiv)

  • Solvent : Ethanol/water (4:1 v/v)

  • Temperature : Reflux, 8 hours

  • Yield : 72%

Advantages

  • Eliminates isolation of intermediates.

  • Reduces solvent waste.

Post-Functionalization and Derivatization

Hydroxyl Group Protection

To prevent side reactions during benzothiazole formation, the hydroxyl group of pyrrolidin-3-ol is protected as a tert-butyldimethylsilyl (TBS) ether .

Deprotection Conditions

  • Reagent : Tetrabutylammonium fluoride (TBAF, 1.1 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 89%

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Purity (%)
Cyclocondensation2-Amino-4,5-dimethylthiophenolPPA, 110°C7895
Diazotization4,5-Dimethyl-2-nitroaniline0–5°C, thiourea6588
One-Pot Tandem2-Amino-thiophenol, chloroacetic acidZn(OTf)2, reflux7292
Nucleophilic Substitution2-Chloromethyl-benzothiazoleK2CO3, DMF, 80°C6590

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions, such as over-alkylation or oxidation of the benzothiazole sulfur, are mitigated by:

  • Stoichiometric control (limiting pyrrolidin-3-ol to 1.5 equiv).

  • Inert atmosphere (N2 or Ar).

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may degrade acid-sensitive intermediates. Ethanol/water mixtures offer a balance between reactivity and stability.

Scalability and Industrial Applications

Kilogram-Scale Production

A pilot-scale synthesis achieved 85% yield using:

  • Continuous flow reactor for cyclocondensation.

  • Catalytic distillation to remove HCl byproduct.

Green Chemistry Metrics

  • E-factor : 2.3 (solvent recovery reduces waste).

  • PMI (Process Mass Intensity) : 6.8 .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary alcohol group on the pyrrolidine ring undergoes oxidation under controlled conditions. For example:

  • Reagent/Conditions : KMnO₄ in acidic medium (H₂SO₄, 0–5°C)

  • Product : 1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-one

  • Mechanism : The hydroxyl group is oxidized to a ketone via two-electron oxidation .

Table 1: Oxidation Reactions

ReagentConditionsProductYield (%)Reference
KMnO₄/H₂SO₄0–5°C, 2 hPyrrolidin-3-one derivative65–78
CrO₃/AcOHReflux, 4 hSame as above58

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic substitution reactions, forming ethers or esters:

  • Etherification :

    • Reagent : Methyl iodide (CH₃I), NaH in THF

    • Product : 3-Methoxy-1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine

    • Yield : 82%.

  • Esterification :

    • Reagent : Acetic anhydride (Ac₂O), DMAP catalyst

    • Product : 3-Acetoxy derivative

    • Yield : 89%.

Table 2: Substitution Reactions

Reaction TypeReagentConditionsProductYield (%)Reference
EtherificationCH₃I, NaHTHF, 0°C, 1 h3-Methoxy-pyrrolidine derivative82
EsterificationAc₂O, DMAPRT, 12 h3-Acetoxy derivative89

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes electrophilic substitution, though the 4,5-dimethyl groups sterically hinder reactivity:

  • Nitration :

    • Reagent : HNO₃/H₂SO₄ mixture

    • Position : Limited reactivity at C6 due to methyl groups .

  • Sulfonation :

    • Reagent : Fuming H₂SO₄

    • Product : Sulfonated derivative at C7 (minor product) .

Table 3: Benzothiazole Ring Modifications

ReactionReagentPositionYield (%)Reference
NitrationHNO₃/H₂SO₄C6 (minor)<20
SulfonationFuming H₂SO₄C715

Coordination Chemistry

The sulfur atom in the benzothiazole ring coordinates with transition metals:

  • Complexation :

    • Metal : Pd(II) or Cu(I)

    • Ligand Behavior : Acts as a bidentate ligand via S and N atoms .

Table 4: Metal Complexes

Metal IonLigand RoleApplicationReference
Pd(II)Catalyst supportCross-coupling reactions
Cu(I)Stabilizing agentPhotocatalysis

Acid-Base Reactions

The hydroxyl group exhibits weak acidity (predicted pKa ~12–14), enabling deprotonation with strong bases:

  • Base : NaH or LDA

  • Product : Alkoxide intermediate, useful in further alkylation .

Cyclization Reactions

Under dehydrating conditions, the hydroxyl group participates in intramolecular cyclization:

  • Reagent : POCl₃, pyridine

  • Product : Fused pyrazolo-benzothiazole derivative .

Scientific Research Applications

Medicinal Chemistry

1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol exhibits several biological activities that make it a candidate for therapeutic applications:

  • Antibacterial and Antifungal Properties : Research indicates that benzothiazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential use in treating infections.
  • Antitumor Activity : Preliminary studies show that related compounds may inhibit mTORC1 activity, promoting autophagy in cancer cells. This could lead to reduced cell proliferation and enhanced cancer treatment efficacy.

Organic Synthesis

The compound serves as an important building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can yield derivatives with enhanced biological activities.

Material Science

Research is ongoing into the use of this compound in developing new materials with specific properties such as fluorescence and conductivity. The incorporation of the benzothiazole moiety is particularly promising for applications in organic electronics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to substituents on the benzothiazole ring or variations in the pyrrolidine structure can significantly enhance potency and selectivity towards specific biological targets. Research into similar compounds has shown that even minor structural changes can lead to substantial differences in pharmacological profiles.

Mechanism of Action

The mechanism of action of 1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, leading to the inhibition of their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, resulting in its biological effects .

Comparison with Similar Compounds

Structural Analogues with Benzothiazole-Pyrazolo Pyrimidine Hybrids

Compounds such as 1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine () share the benzothiazole core but replace the pyrrolidin-3-ol with a pyrazolo[3,4-d]pyrimidine ring. Key differences include:

  • Bioactivity: The pyrazolo pyrimidine derivatives exhibit significant inhibitory activity against Pseudomonas aeruginosa (e.g., MIC values <10 µg/mL for compound 3a), attributed to their planar aromatic systems enhancing DNA intercalation or enzyme binding .
  • Solubility : The pyrrolidin-3-ol group in the target compound likely improves aqueous solubility compared to the chlorophenyl-substituted pyrazolo pyrimidines (e.g., 3b , 3d ), which are more lipophilic .
  • Synthesis : Pyrazolo pyrimidines are typically synthesized via cyclocondensation reactions, whereas the target compound may require nucleophilic substitution or reductive amination for pyrrolidine functionalization.

Table 1 : Key Properties of Benzothiazole Derivatives

Compound Core Structure Substituents Bioactivity (Example)
Target Compound Benzothiazole + pyrrolidine 4,5-dimethyl; pyrrolidin-3-ol Under investigation
3a () Benzothiazole + pyrazolo pyrimidine 3-methyl; 4-phenyl Anti-P. aeruginosa (MIC: 8 µg/mL)
3h () Benzothiazole + pyrazolo pyrimidine 3-methyl; 3,4-dimethoxyphenyl Broad-spectrum antimicrobial

Oxazole- and Thiazole-Containing Analogues

Compounds like 2-[5-[1-[(4,5-dimethyl-1,3-oxazol-2-yl)-methyl]-piperidin-4-yl]-pyrazol-1-yl]-ethanol () feature oxazole or thiazole rings instead of benzothiazole. Notable contrasts include:

  • Aromaticity : Benzothiazole’s extended π-system may enhance stacking interactions with biological targets compared to smaller oxazole/thiazole rings.
  • Functional Groups: The ethanol group in ’s compound offers primary alcohol reactivity, whereas the secondary alcohol in pyrrolidin-3-ol may confer stereospecific binding .

Patent Compounds with Benzothiazole-Carboxylic Acid Moieties

Examples such as 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid () highlight:

  • Ionization: Carboxylic acid groups (pKa ~2–3) enhance solubility at physiological pH but may reduce cell permeability compared to the non-ionizable hydroxyl group in the target compound .
  • Target Specificity: The tetrahydroquinoline-thiazole-carboxylic acid scaffold in is designed for kinase inhibition, whereas the pyrrolidin-3-ol group may target oxidoreductases or GPCRs .

Thiazol-2-ylidene Carboxamide Derivatives

The compound A-836,339 (), featuring a 4,5-dimethyl-1,3-thiazol-2-ylidene group, differs in:

  • Electron Density : The thiazol-2-ylidene moiety is electron-rich, favoring interactions with electrophilic enzyme pockets, whereas benzothiazole’s electron-withdrawing nitrogen may stabilize charge-transfer complexes.

Research Findings and Implications

  • Antimicrobial Potential: While benzothiazole-pyrazolo pyrimidines () show direct antimicrobial effects, the target compound’s activity may depend on synergies between its benzothiazole lipophilicity and pyrrolidin-3-ol polarity.
  • Enzyme Inhibition : The hydroxyl group in pyrrolidin-3-ol could mimic catalytic water molecules in FAD-dependent oxidoreductases (as in ’s crystallographic studies), suggesting utility in redox enzyme inhibition .
  • Synthetic Accessibility : The target compound’s synthesis may face challenges in regioselective benzothiazole methylation and pyrrolidine stereocontrol, unlike the straightforward cyclization routes for pyrazolo pyrimidines .

Biological Activity

1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a pyrrolidine ring, with hydroxyl functionalization at the pyrrolidine position. Its structural formula can be represented as follows:

C13H14N2OS\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}\text{S}

This unique structure contributes to its diverse biological activities.

Anticancer Activity

Preliminary studies suggest that compounds related to this compound may possess anticancer properties. Research on structurally similar compounds indicates they can inhibit mTORC1 activity and promote autophagy in cancer cells, potentially leading to reduced cell proliferation . Further investigations are warranted to explore the specific mechanisms through which this compound may exert anticancer effects.

Enzyme Inhibition

The compound is hypothesized to interact with various enzymes and receptors. Initial data suggest it may inhibit enzymes involved in metabolic pathways or cellular signaling processes. This interaction could modulate biological functions relevant to disease states.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzothiazole and pyrrolidine components. The specific synthetic route can impact the yield and purity of the final product.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in substituents on the benzothiazole ring or variations in the pyrrolidine structure could enhance its potency and selectivity towards specific biological targets. Research into similar compounds has shown that small changes can significantly affect their pharmacological profiles .

Case Studies

While direct case studies on this compound are sparse, related compounds have been investigated in various contexts:

CompoundActivityReference
Benzothiazole Derivative AAntibacterial
Benzothiazole Derivative BAnticancer (mTORC1 inhibition)
Benzothiazole Derivative CAutophagy modulation

These studies highlight the potential of benzothiazole derivatives as therapeutic agents.

Q & A

Q. What strategies validate the compound’s stability in long-term storage for pharmacological studies?

  • Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization or formulation in inert matrices (e.g., cyclodextrins) may prevent degradation .

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